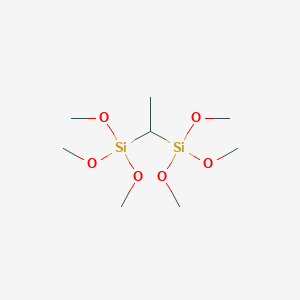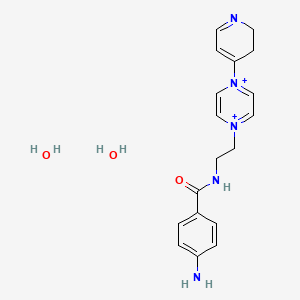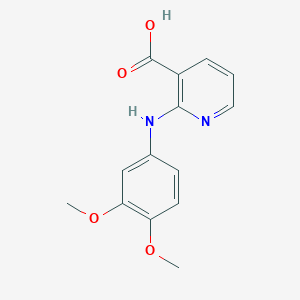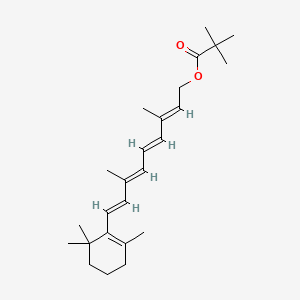
Retinyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retinyl pivalate is a derivative of vitamin A, specifically a retinyl ester. It is formed by the esterification of retinol (vitamin A alcohol) with pivalic acid. This compound is known for its stability and is used in various cosmetic and pharmaceutical formulations due to its beneficial properties for skin health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of retinyl pivalate typically involves the esterification of retinol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Retinyl pivalate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form retinoic acid derivatives.
Reduction: Reduction reactions can convert this compound back to retinol.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Retinoic acid derivatives.
Reduction: Retinol.
Substitution: Various retinyl esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Retinyl pivalate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other retinoid compounds.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders such as acne and psoriasis.
Industry: Used in cosmetic formulations for its anti-aging and skin-rejuvenating properties.
Wirkmechanismus
Retinyl pivalate exerts its effects by being converted into retinol and subsequently into retinoic acid within the skin. Retinoic acid binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus, regulating gene expression involved in cell growth, differentiation, and apoptosis. This mechanism helps improve skin texture, reduce wrinkles, and treat various skin conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Retinyl palmitate
- Retinyl acetate
- Retinyl propionate
Comparison
- Retinyl palmitate : Similar to retinyl pivalate but uses palmitic acid instead of pivalic acid. It is less stable but widely used in skincare products.
- Retinyl acetate : Uses acetic acid and is more stable than retinyl palmitate but less potent.
- Retinyl propionate : Known for its stronger retinoid activity compared to retinyl palmitate and retinyl acetate.
This compound is unique due to its stability and effectiveness in delivering retinoid benefits with reduced irritation, making it a valuable compound in both research and commercial applications.
Eigenschaften
CAS-Nummer |
20559-05-1 |
|---|---|
Molekularformel |
C25H38O2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H38O2/c1-19(14-15-22-21(3)13-10-17-25(22,7)8)11-9-12-20(2)16-18-27-23(26)24(4,5)6/h9,11-12,14-16H,10,13,17-18H2,1-8H3/b12-9+,15-14+,19-11+,20-16+ |
InChI-Schlüssel |
LTMXTDZZEINTQC-FYBJENTQSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C(C)(C)C)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


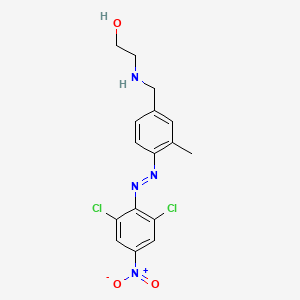
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
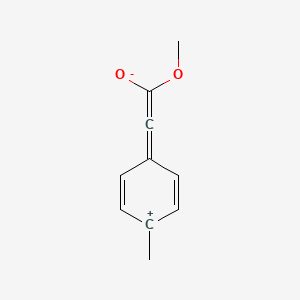
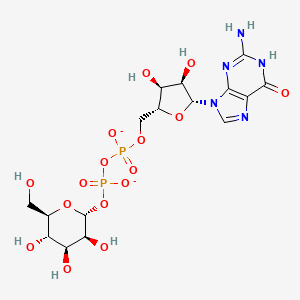

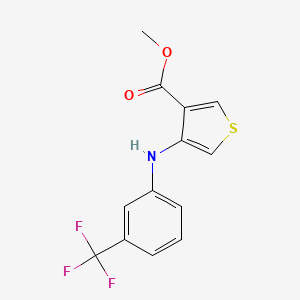
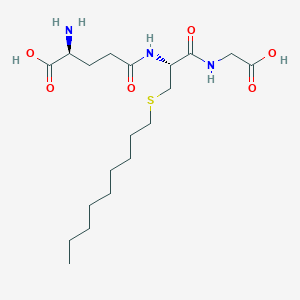
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)

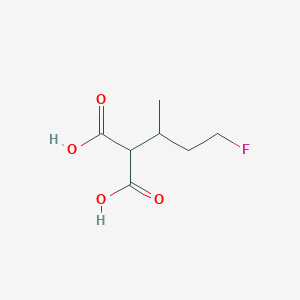
![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
